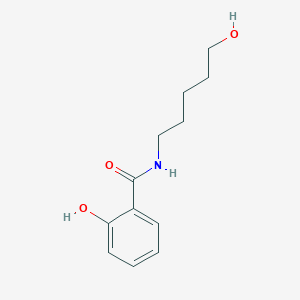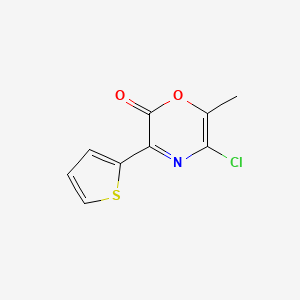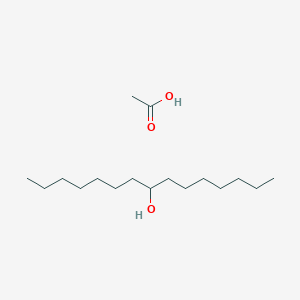![molecular formula C14H13ClN+ B15163092 4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium CAS No. 183954-48-5](/img/structure/B15163092.png)
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium is a chemical compound known for its unique structure and properties This compound features a pyridinium ion core with a 4-chlorophenyl group attached via an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium typically involves the reaction of 4-chlorobenzaldehyde with 1-methylpyridinium iodide in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the 4-chlorophenyl group and the pyridinium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered ethenyl linkages.
Substitution: Substituted derivatives with different functional groups replacing the 4-chlorophenyl group.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-Chlorophenyl)ethenyl]benzoic acid
- 1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine
Uniqueness
4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium is unique due to its pyridinium ion core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for diverse research applications.
Eigenschaften
CAS-Nummer |
183954-48-5 |
|---|---|
Molekularformel |
C14H13ClN+ |
Molekulargewicht |
230.71 g/mol |
IUPAC-Name |
4-[2-(4-chlorophenyl)ethenyl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C14H13ClN/c1-16-10-8-13(9-11-16)3-2-12-4-6-14(15)7-5-12/h2-11H,1H3/q+1 |
InChI-Schlüssel |
DVFSRLRFXXLVFE-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)



![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)





![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
